

3,5-Dichloropyridine molecular structure and weight

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Compound of Interest

Compound Name: 3,5-Dichloropyridine

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An In-depth Technical Guide to **3,5-Dichloropyridine**: Molecular Structure, Properties, and Synthesis

Introduction

3,5-Dichloropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms, makes it a versatile building block for the synthesis of a wide range of more complex molecules.^[1] It serves as a key intermediate in the development of pharmaceuticals, particularly as a precursor to P2X7 receptor antagonists, and in the creation of metal-organic framework (MOF) materials.^[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for **3,5-Dichloropyridine**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular structure of **3,5-Dichloropyridine** consists of a pyridine ring with chlorine atoms substituted at the 3 and 5 positions. This substitution pattern influences the electronic properties and reactivity of the molecule.

Caption: Molecular structure of **3,5-Dichloropyridine**.

Physicochemical Properties

The key physicochemical properties of **3,5-Dichloropyridine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₃ Cl ₂ N	[2] [3] [4]
Molecular Weight	147.99 g/mol	
CAS Number	2457-47-8	
Appearance	White to off-white or light yellow solid/powder	
Melting Point	65-67 °C	
Boiling Point	173.7 °C at 760 mmHg	
Density	1.388 g/cm ³	
Solubility	Chloroform, Ethyl Acetate	
InChI Key	WPGHPGAUFIJVJF-UHFFFAOYSA-N	
SMILES	<chem>Clc1cncc(Cl)c1</chem>	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3,5-Dichloropyridine**. Key spectral data are available from various sources.

Spectroscopy Type	Data Summary	Reference(s)
¹ H NMR	Spectra are available that show characteristic peaks for the aromatic protons.	
¹³ C NMR	Predicted spectra would show distinct signals for the carbon atoms of the pyridine ring.	
Mass Spec.	The mass spectrum confirms the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected.	
IR	The infrared spectrum shows characteristic absorption bands for the C-H, C=C, and C-N bonds within the aromatic ring, as well as the C-Cl bonds. In situ infrared spectroscopy has been used to monitor its deprotonation reactions.	

Experimental Protocols: Synthesis of 3,5-Dichloropyridine

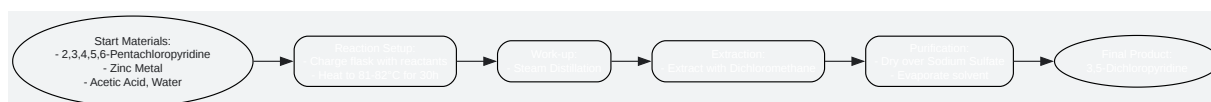
Several methods for the synthesis of **3,5-Dichloropyridine** have been reported. Below are detailed protocols for two distinct approaches.

Synthesis from 2,3,4,5,6-Pentachloropyridine

This method involves the reductive dechlorination of pentachloropyridine.

- Reaction Scheme: $\text{C}_5\text{Cl}_5\text{N} + \text{Zn} \rightarrow \text{C}_5\text{H}_3\text{Cl}_2\text{N}$

- Experimental Protocol:
 - A round-bottomed flask equipped with a temperature probe, reflux condenser, and an overhead stirrer is charged with water (45 ml).
 - With agitation, acetic acid (6 ml) is added, followed by finely ground 2,3,4,5,6-pentachloropyridine (10 g), **3,5-dichloropyridine** (4.0 g), and finally zinc metal (20 g).
 - The resulting mixture is heated to 81-82°C for a total of 30 hours. During the reaction, any sublimed **3,5-dichloropyridine** on the cooler parts of the flask should be gently warmed to melt it back into the reaction mixture.
 - Upon completion, the product can be isolated via steam distillation.
 - The distillate is extracted with dichloromethane, and the combined organic extracts are dried over sodium sulfate.
 - The solvent is removed under reduced pressure to yield **3,5-dichloropyridine** as a white solid.



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Caption: Workflow for the synthesis of **3,5-Dichloropyridine** from pentachloropyridine.

Synthesis from Acrylonitrile and Anhydrous Chloral

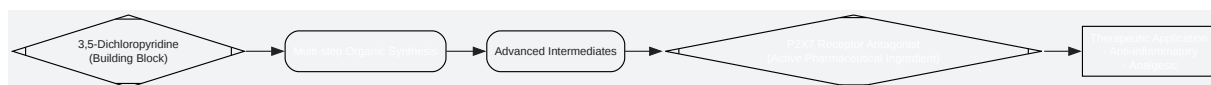
This two-step process first forms 2,3,5-trichloropyridine, which is then converted to the final product.

- Reaction Scheme:
 - $\text{CH}_2=\text{CHCN} + \text{CCl}_3\text{CHO} \rightarrow \text{C}_5\text{H}_2\text{Cl}_3\text{N}$

- $\text{C}_5\text{H}_2\text{Cl}_3\text{N} + \text{Zn} \rightarrow \text{C}_5\text{H}_3\text{Cl}_2\text{N}$
- Experimental Protocol:
 - Step 1: Formation of 2,3,5-Trichloropyridine
 - A glass Carrius™ tube is charged with copper (I) chloride (100 mg), acetonitrile (7.5 ml), acrylonitrile (1 g), and anhydrous chloral (3.3 g).
 - The mixture is heated to 120°C for 16 hours, followed by heating at 175°C for 3 hours.
 - After cooling, the presence of 2,3,5-trichloropyridine in the reaction mass is confirmed by chromatography.
 - Step 2: Conversion to **3,5-Dichloropyridine**
 - To the crude reaction mass from Step 1, water (15 ml), zinc metal powder (2.0 g), and acetic acid are added.
 - The mixture is heated to 65°C for approximately 5 hours, with an additional portion of zinc metal (0.5 g) added after about 2.5 hours.
 - The product is then isolated by steam distillation.
 - Addition of water to the distillate causes the precipitation of a white solid, which is then extracted with dichloromethane.

Applications in Drug Development

3,5-Dichloropyridine is a valuable intermediate in the synthesis of biologically active compounds. A notable application is in the preparation of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an important target for drug discovery.



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Caption: Role of **3,5-Dichloropyridine** as a building block in drug development.

Conclusion

3,5-Dichloropyridine is a fundamental building block in synthetic chemistry with significant applications in the pharmaceutical and material science sectors. Its well-defined molecular structure and properties, combined with established synthetic routes, make it a readily accessible intermediate for the development of novel compounds. This guide provides essential technical information to support researchers and scientists in leveraging the potential of this versatile molecule.

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